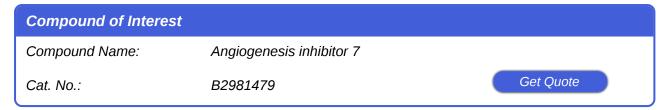




Application Notes and Protocols: Angiogenesis Inhibitor 7 (Compound BT2)

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Introduction

Angiogenesis Inhibitor 7, also identified as compound BT2, is a potent, small-molecule inhibitor of angiogenesis and vascular permeability.[1][2] BT2 belongs to the dibenzoxazepinone class of compounds.[1] Its mechanism of action involves the inhibition of the MAP kinase pathway by interacting with MEK1, which prevents the phosphorylation of ERK.[1][2] This blockade subsequently suppresses the expression of downstream targets, including the transcription factor FosB/ΔFosB and the vascular cell adhesion molecule-1 (VCAM-1), which are critical for endothelial cell proliferation, migration, and inflammation.[1][2] A key characteristic of Angiogenesis Inhibitor 7 is its exceptional thermostability.[1][2]

Physicochemical and Stability Data

Angiogenesis Inhibitor 7 (BT2) exhibits remarkable stability under various conditions, making it a robust tool for a range of experimental settings.

Table 1: Physicochemical Properties of **Angiogenesis Inhibitor 7** (BT2)



| Property | Value | Source |
|---------------------|---|--------|
| Compound Name | Angiogenesis Inhibitor 7 (BT2) | [1][2] |
| Chemical Class | Dibenzoxazepinone [1] | |
| Mechanism of Action | MEK1 Interactor, ERK Phosphorylation Inhibitor [1][2] | |
| Solubility | Poorly soluble in aqueous solutions. A sonicated preparation in saline requires 0.01% DMSO and 0.5% Tween 80 for dispersion. Specific quantitative solubility data in common organic solvents is not readily available. | [1] |

Table 2: Stability and Storage of Angiogenesis Inhibitor 7 (BT2)

| Condition | Stability | Recommended Storage | Source |
|--|--|--|------------------|
| Solid Form | Stable for several months at 22°C. | Store at -20°C for long-term storage. | [1] |
| Solution (in Saline/DMSO/Tween 80) | Stable after boiling (100°C for 10 min) or autoclaving. Stable for at least 6 weeks at 22°C. | Prepare fresh or store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [1] |
| Stock Solution (in DMSO) | Data not available, but expected to be stable. | Store desiccated at -20°C or -80°C. | General practice |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO



Note: As quantitative solubility data is not available, this protocol is based on standard laboratory practice for similar small molecules. The maximum solubility should be determined empirically.

Materials:

- Angiogenesis Inhibitor 7 (BT2) powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials

Procedure:

- Equilibrate the **Angiogenesis Inhibitor 7** (BT2) vial to room temperature before opening.
- Weigh the required amount of BT2 powder in a sterile tube.
- Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
- Vortex or sonicate the solution until the compound is completely dissolved.
- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the preparation of a working solution based on a previously published method.[1]

Materials:

- 10 mM Stock Solution of BT2 in DMSO (from Protocol 1)
- Sterile Phosphate-Buffered Saline (PBS) or saline



- Tween 80
- Sterile cell culture medium appropriate for your experiment

Procedure:

- Prepare a vehicle solution of 0.01% DMSO and 0.5% Tween 80 in saline or PBS.
- Thaw an aliquot of the 10 mM BT2 stock solution.
- Perform a serial dilution of the BT2 stock solution into the vehicle solution to prepare an intermediate stock.
- Further dilute the intermediate stock into the final cell culture medium to achieve the desired final working concentration (e.g., 1 μ M).[1] Ensure the final concentration of DMSO is nontoxic to the cells (typically $\leq 0.1\%$).
- Sonicate the final working solution briefly to ensure homogeneity before adding it to the cells.
- Always prepare a vehicle control using the same final concentration of DMSO and Tween 80 in the cell culture medium.

Protocol 3: In Vitro Endothelial Cell Proliferation Assay

Objective: To assess the effect of **Angiogenesis Inhibitor 7** (BT2) on the proliferation of human microvascular endothelial cells (HMEC-1).

Procedure:

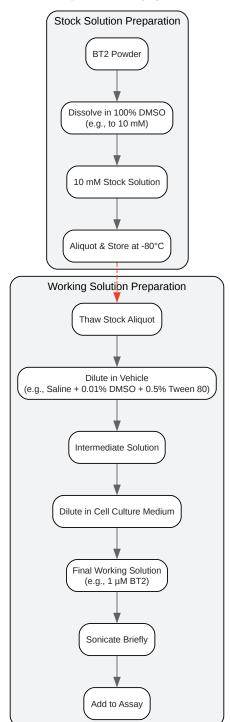
- Seed HMEC-1 cells in a 96-well plate at a density of 2,000-5,000 cells per well in complete medium and allow them to adhere overnight.
- The next day, replace the medium with a serum-free or low-serum medium for 4 hours to synchronize the cells.
- Prepare working solutions of BT2 at various concentrations (e.g., 0.1, 1, 10 μM) and a vehicle control as described in Protocol 2.



- Replace the starvation medium with the medium containing the different concentrations of BT2 or vehicle control. Include wells with a positive control for proliferation (e.g., complete medium with growth factors like VEGF).
- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
- Assess cell proliferation using a standard method such as MTT, WST-1, or CyQUANT assay according to the manufacturer's instructions.
- Calculate the percentage of proliferation inhibition relative to the vehicle control.

Diagrams



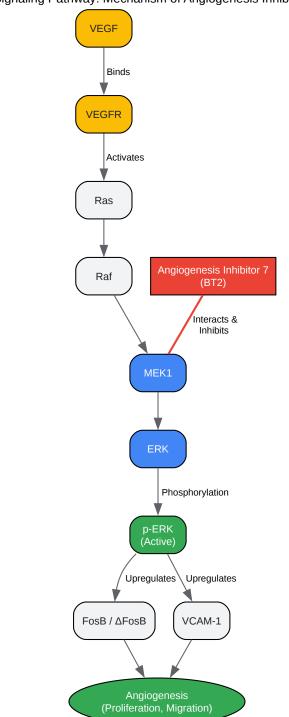


Workflow: Solution Preparation for Angiogenesis Inhibitor 7 (BT2)

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Caption: Workflow for preparing stock and working solutions of BT2.





Signaling Pathway: Mechanism of Angiogenesis Inhibitor 7 (BT2)

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Caption: BT2 inhibits the MEK/ERK signaling cascade in endothelial cells.



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